2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide
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Description
2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C27H26ClFN4O2 and its molecular weight is 492.98. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research has focused on the synthesis and characterization of compounds structurally related to 2-(3-(2-Chlorobenzyl)-8-Fluoro-4-Oxo-3H-Pyrimido[5,4-B]Indol-5(4H)-Yl)-N-(2-(Cyclohex-1-En-1-Yl)Ethyl)Acetamide. For instance, the synthesis of biologically active 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide, a tubulin inhibitor, has been optimized and characterized using sophisticated NMR experiments and X-ray crystallography (Knaack et al., 2001).
Catalytic Activities
Studies have been conducted on the catalytic activities of compounds similar to the specified chemical. For example, the catalytic activity of nickel ferrite nanoparticles was explored in the synthesis of derivatives like 4-aryl benzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one, indicating potential applications in biological activity screening (Rao et al., 2019).
Antimicrobial Properties
Several studies have synthesized and evaluated derivatives of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides, which have shown promising antibacterial and antifungal activities. This suggests potential applications of these compounds, including those structurally related to the specified chemical, in antimicrobial therapies (Debnath & Ganguly, 2015).
Bioactive Benzothiazolinone Acetamide Analogs
Research has also been conducted on benzothiazolinone acetamide analogs, studying their spectroscopic and quantum mechanical properties. These compounds have potential applications in fields like photovoltaic efficiency modeling and ligand protein interactions, indicating a broad scope of applications for structurally related compounds (Mary et al., 2020).
Synthesis of Novel Derivatives
There has been significant interest in the synthesis of novel derivatives of compounds structurally similar to this compound, which could have potential applications in various fields of medicinal chemistry and drug design (Shestakov et al., 2009).
Properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl]-N-[2-(cyclohexen-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClFN4O2/c28-22-9-5-4-8-19(22)15-32-17-31-25-21-14-20(29)10-11-23(21)33(26(25)27(32)35)16-24(34)30-13-12-18-6-2-1-3-7-18/h4-6,8-11,14,17H,1-3,7,12-13,15-16H2,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLOVSLXQFDSIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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